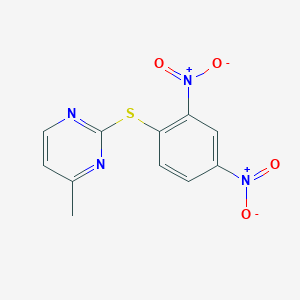
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine, also known as BNPS-skatole, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has been found to have a variety of biochemical and physiological effects. We will also list future directions for research on this compound.
Mechanism Of Action
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine inhibits PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC by diacylglycerol and other activators. The inhibition of PKC by 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to be reversible and competitive.
Biochemical And Physiological Effects
In addition to its effects on PKC, 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to have a variety of other biochemical and physiological effects. These include inhibition of DNA synthesis, modulation of calcium channels, and inhibition of the mitochondrial permeability transition pore. 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine in lab experiments is its potency as a PKC inhibitor. This allows researchers to study the role of PKC in various biological processes. However, one limitation of using 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine is its potential for off-target effects. Researchers must carefully control for these effects to ensure that their results are specific to PKC inhibition.
Future Directions
There are many potential future directions for research on 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine. One area of interest is the development of more selective PKC inhibitors that do not have off-target effects. Another area of interest is the use of 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, researchers may investigate the role of PKC in various biological processes and the potential for PKC inhibition as a therapeutic strategy.
Synthesis Methods
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine can be synthesized by reacting 2,4-dinitrophenylsulfenyl chloride with 4-methylpyrimidine in the presence of a base such as triethylamine. The reaction yields 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine as a yellow powder. The purity of the compound can be improved by recrystallization from organic solvents.
Scientific Research Applications
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine is widely used in scientific research as a potent inhibitor of PKC. PKC is a family of serine/threonine kinases that play a key role in signal transduction pathways. Inhibition of PKC by 2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine has been found to have a variety of biological effects, including inhibition of cell growth, induction of apoptosis, and modulation of ion channels and transporters.
properties
CAS RN |
71160-32-2 |
|---|---|
Product Name |
2-({2,4-Bisnitrophenyl}sulfanyl)-4-methylpyrimidine |
Molecular Formula |
C11H8N4O4S |
Molecular Weight |
292.27 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-4-methylpyrimidine |
InChI |
InChI=1S/C11H8N4O4S/c1-7-4-5-12-11(13-7)20-10-3-2-8(14(16)17)6-9(10)15(18)19/h2-6H,1H3 |
InChI Key |
ZYDWRNHCAYNNMW-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=NC=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
71160-32-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



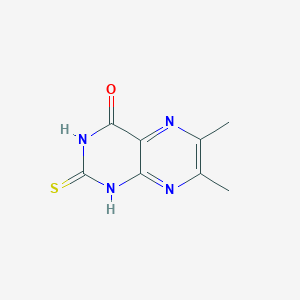
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
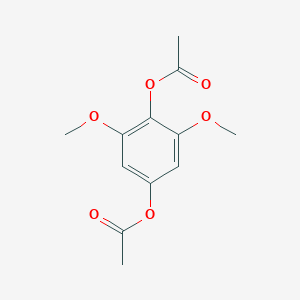
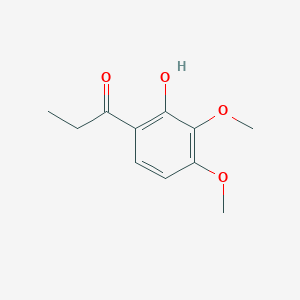


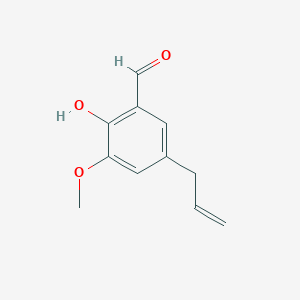
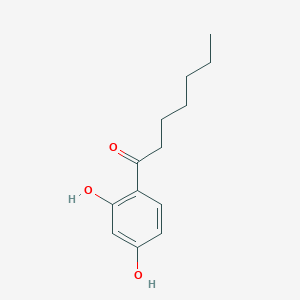
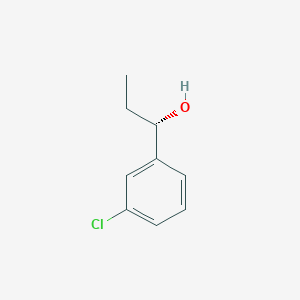
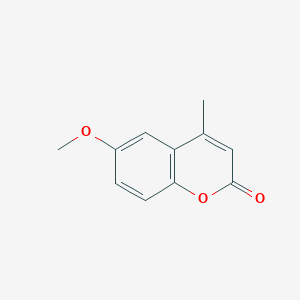
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)